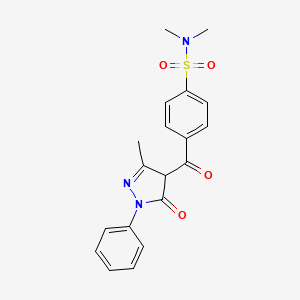

N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

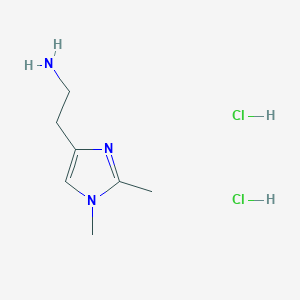

“N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .

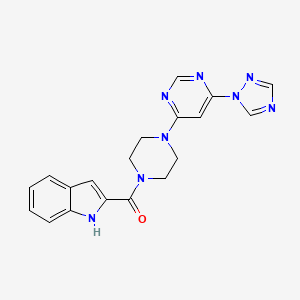

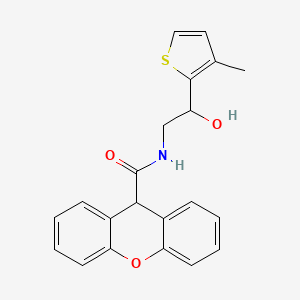

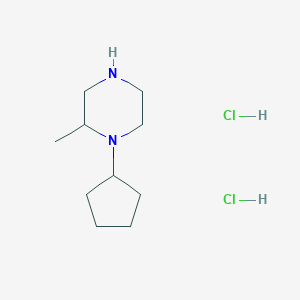

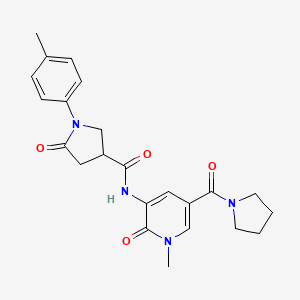

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .Scientific Research Applications

- The pyrazole scaffold in this compound has been associated with antimicrobial properties . Researchers have synthesized derivatives of similar structures and evaluated their antibacterial and antifungal potential. Investigating the specific activity of our compound against various pathogens could be a valuable research direction.

- Given the presence of both pyrazole and sulfonamide moieties, exploring the antiparasitic activity of this compound is worthwhile. It may exhibit efficacy against protozoan parasites or helminths . Investigate its effects on Trypanosoma, Leishmania, or other parasitic species.

- The phenyl group and the pyrazole ring suggest potential antioxidant activity. Researchers have studied similar compounds for their free radical scavenging abilities . Investigate whether our compound can protect cells from oxidative stress.

- Pyrazole derivatives have been investigated for their anti-inflammatory properties . Our compound’s unique structure could contribute to modulating inflammatory pathways. In vitro and in vivo studies are warranted to explore its potential in treating inflammatory conditions.

- The combination of phenyl, pyrazole, and sulfonamide groups makes this compound interesting for cancer research. Investigate its cytotoxic effects on cancer cell lines and explore potential mechanisms of action. Molecular docking studies could provide insights into its interactions with relevant proteins .

- Utilize computational methods to predict the binding affinity of this compound with specific protein targets. Molecular dynamics simulations and docking studies can guide drug design efforts. Consider its potential as a lead compound for novel drug development .

Antimicrobial Activity

Antiparasitic Potential

Antioxidant Properties

Anti-inflammatory Effects

Anticancer Research

Drug Design and Optimization

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological effects, as well as the development of synthesis methods that are more efficient or environmentally friendly. Additionally, studies could be conducted to explore its potential applications in various industries .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various protein targets

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The compound’s interaction with its target could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in oxidative stress . The compound’s interaction with its target could lead to downstream effects on these pathways, potentially altering cellular processes.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Similar compounds have been shown to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-13-17(19(24)22(20-13)15-7-5-4-6-8-15)18(23)14-9-11-16(12-10-14)27(25,26)21(2)3/h4-12,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRBOGZANXWWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465940.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2465951.png)

![4-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)

![1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2465954.png)

![8-(Ethylsulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2465958.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2465959.png)